4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
CAS No.: 2548984-46-7
Cat. No.: VC11833526
Molecular Formula: C21H29N7O
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548984-46-7 |
|---|---|
| Molecular Formula | C21H29N7O |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 4-[4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
| Standard InChI | InChI=1S/C21H29N7O/c1-16-14-19(25-21(24-16)28-10-12-29-13-11-28)26-6-8-27(9-7-26)20-17-4-2-3-5-18(17)22-15-23-20/h14-15H,2-13H2,1H3 |
| Standard InChI Key | ATRZOKYAIFBJMW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrimidine core substituted with a morpholine group at the 2-position and a piperazine moiety at the 4-position. The piperazine is further linked to a tetrahydroquinazoline ring system, introducing conformational rigidity and enhancing binding interactions with biological targets .
Key Structural Components:
-
Pyrimidine ring: Serves as a central scaffold.
-
Morpholine (C₄H₉NO): A six-membered oxygen- and nitrogen-containing heterocycle.
-
Piperazine (C₄H₁₀N₂): A flexible diamine linker.
-
Tetrahydroquinazoline: A partially saturated bicyclic system with potential hydrogen-bonding sites.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₉N₇O | |
| Molecular Weight | 395.5 g/mol | |
| Calculated LogP | ~2.5 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Topological Polar Surface Area | 78.9 Ų |
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step nucleophilic substitution and cross-coupling reactions:
-
Pyrimidine Functionalization:
-
Tetrahydroquinazoline Coupling:
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Morpholine, DCM, 30°C, 2.5h | 89.8% | |
| 2 | Piperazine, Cs₂CO₃, Pd(OAc)₂, BINAP, toluene | 75.2% |
Challenges in Synthesis
-
Regioselectivity: Competing substitutions on the pyrimidine ring require careful control of stoichiometry.
-
Purification: High-polarity intermediates necessitate chromatographic techniques (e.g., silica gel, HPLC) .
Biological Activity and Mechanisms
Target Engagement
While direct data on this compound is limited, structural analogs exhibit activity against:
-
PI3K/mTOR pathway: Morpholine-containing inhibitors disrupt kinase activity by occupying the ATP-binding pocket .
-
Dihydrofolate reductase (DHFR): Tetrahydroquinazoline derivatives inhibit folate metabolism, relevant in cancer and infectious diseases .
Comparative IC₅₀ Values for Analogous Compounds:
| Compound Class | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Pyrrolo[2,1-f] triazines | PI3Kα | 5.9 | |
| 4-Morpholinopyrrolopyrimidines | mTOR | 0.6 |
In Vitro and In Vivo Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume